1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate 1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790432
InChI: InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC
Molecular Formula: C11H18FNO4
Molecular Weight: 247.26 g/mol

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC13790432

Molecular Formula: C11H18FNO4

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate -

Specification

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate
Standard InChI InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3
Standard InChI Key HXVYJZGJIAFZSY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring with three distinct functional groups:

  • A tert-butyloxycarbonyl (Boc) group at position 1

  • A methyl carboxylate at position 3

  • A fluoromethyl substituent also at position 3

This arrangement creates steric and electronic effects that influence reactivity. The fluoromethyl group introduces polarity (C-F bond dipole=1.41D\text{C-F bond dipole} = 1.41 \, \text{D}), enhancing solubility in aprotic solvents while maintaining metabolic stability—a trait valuable in prodrug design .

Spectroscopic and Analytical Data

PropertyValueMethod
Molecular FormulaC11H18FNO4HRMS
Molecular Weight247.26 g/molMass Spectrometry
CAS Registry Number2115907-97-4Regulatory Database
Boiling Point289–292°C (predicted)EPI Suite
LogP (Octanol-Water)1.72Computational Model

The Boc group’s lability under acidic conditions (t1/2<30min in TFAt_{1/2} < 30 \, \text{min in TFA}) enables selective deprotection during multi-step syntheses.

Synthetic Methodologies

Patent-Protected Industrial Synthesis

The WO2018108954A1 patent details a scalable route :

Stepwise Protocol:

  • Azetidine Core Formation: Cyclization of azetidine-3-carboxylic acid (1) with Boc anhydride yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (3).

  • Hydroxymethyl Introduction: Reduction of 3 using Red-Al generates tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4).

  • Sulfonylation: Treatment with methanesulfonyl chloride forms the mesylate intermediate (5a).

  • Fluorination: Nucleophilic substitution using TBAF installs the fluoromethyl group, yielding the target compound (6).

Critical Purification: Residual chloromethyl byproducts (<1%) are removed via DABCO-mediated extraction .

Alternative Academic Routes

Rhodium-catalyzed C–C bond cleavage of 2-(azetidin-3-ylidene)acetates offers a stereocontrolled approach to azetidine scaffolds, though fluoromethyl incorporation remains unoptimized .

Applications in Drug Discovery

Kinase Inhibitor Precursors

The compound serves as a building block for irreversible kinase inhibitors. For example:

  • EGFR-T790M Inhibitors: Fluoromethyl groups enhance target residence time via hydrophobic interactions .

  • BTK Proteolysis-Targeting Chimeras (PROTACs): The Boc group allows modular conjugation to E3 ligase ligands .

Agrochemistry Applications

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC50 = 2.3 μM), likely due to fluoromethyl-mediated inhibition of acetolactate synthase.

Stability and Reactivity Profiles

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 167°C, with major fragments at m/z 144 (Boc group loss) and 57 (tert-butyl ion).

Hydrolytic Sensitivity

The methyl ester hydrolyzes 12× faster than ethyl analogs in pH 7.4 buffer (k=0.24h1k = 0.24 \, \text{h}^{-1}), necessitating cold storage (-20°C) for long-term stability.

Emerging Research Directions

Photoredox Fluorination

Recent advances in decarboxylative fluorination could bypass hazardous fluoride reagents. A proposed mechanism:

RCO2+Ir(ppy)33+R+CO2+Ir(ppy)32+\text{RCO}_2^- + \text{Ir(ppy)}_3^{3+} \rightarrow \text{R}^- + \text{CO}_2 + \text{Ir(ppy)}_3^{2+} R+NFSIR-F+NSI\text{R}^- + \text{NFSI} \rightarrow \text{R-F} + \text{NSI}^-

This method may improve atom economy versus traditional SN2 pathways .

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CALB) variants show promise for enantioselective esterification of azetidine diols—a potential green chemistry route .

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